Deshydroxyethoxy Ticagrelor-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deshydroxyethoxy Ticagrelor-d7 is a deuterium-labeled derivative of Ticagrelor, a well-known antiplatelet agent used in the prevention of thrombotic events such as myocardial infarction and stroke. The compound is primarily utilized in scientific research for its stable isotope labeling, which aids in the quantification and analysis of Ticagrelor and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxyethoxy Ticagrelor-d7 involves the incorporation of deuterium atoms into the molecular structure of Ticagrelor. This process typically includes multiple steps, such as the deuteration of specific hydrogen atoms and the subsequent formation of the desired compound. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Deshydroxyethoxy Ticagrelor-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the molecular structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Applications De Recherche Scientifique
Deshydroxyethoxy Ticagrelor-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Ticagrelor and its metabolites.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Ticagrelor.
Medicine: Aids in the development of new antiplatelet therapies and the evaluation of drug interactions.
Industry: Utilized in quality control and method validation for pharmaceutical production
Mécanisme D'action
Deshydroxyethoxy Ticagrelor-d7 exerts its effects by inhibiting the P2Y12 receptor on platelets, similar to Ticagrelor. This inhibition prevents the activation of the Gαi2 protein and subsequent signaling pathways, leading to reduced platelet aggregation and thrombus formation. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and detection in analytical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet agent.
Deshydroxyethoxy Ticagrelor: A non-deuterated analog used in similar research applications.
Uniqueness
Deshydroxyethoxy Ticagrelor-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it a valuable tool in pharmacokinetic studies and drug development .
Propriétés
Formule moléculaire |
C21H24F2N6O3S |
---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2 |
Clé InChI |
XYLIQTKEYHWYGG-KBABNUDRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.